molecular formula C21H21N5O2 B4628717 methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B4628717
M. Wt: 375.4 g/mol
InChI Key: JCHOBUJZKXZPOL-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.16952493 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Elucidation

Researchers have developed methods for synthesizing a series of compounds structurally related to "methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate". These methods often involve reactions between amino-pyrazole derivatives and various aromatic aldehydes or activated carbonyl groups. For instance, the synthesis of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates has been reported, showcasing the versatility of these compounds in organic synthesis. The structural elucidation of these compounds typically relies on a combination of spectroscopic techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) (Maqbool et al., 2013).

Experimental and Theoretical Investigations

Another facet of research involves detailed experimental and theoretical investigations into the structure and vibrational spectra of related compounds. Such studies are crucial for understanding the fundamental properties of these molecules, including their stability and reactivity under various conditions. For example, the investigation into the structure and vibrational spectra of pyrazolopyridine derivatives has provided insights into their tautomeric forms and the influence of intramolecular hydrogen bonding on their stability (Bahgat et al., 2009).

Application in Chemical Reactions

The reactivity and utility of "this compound" and its derivatives extend to various chemical reactions. This includes their use as scaffolds for the synthesis of highly functionalized pyridine and isoxazole derivatives. Such applications underscore the importance of these compounds in the development of new materials and pharmaceuticals (Ruano et al., 2005).

Properties

IUPAC Name

methyl 3-methyl-1-phenyl-6-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-12-18(14(3)25(4)23-12)17-11-16(21(27)28-5)19-13(2)24-26(20(19)22-17)15-9-7-6-8-10-15/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHOBUJZKXZPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NC3=C(C(=NN3C4=CC=CC=C4)C)C(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Reactant of Route 6
methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

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